molecular formula C10H11NOS2 B2431168 2-Amino-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol CAS No. 2380084-03-5

2-Amino-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol

Cat. No.: B2431168
CAS No.: 2380084-03-5
M. Wt: 225.32
InChI Key: PMGPBEKSXUWQFD-UHFFFAOYSA-N
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Description

2-Amino-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C10H11NOS2. It consists of a thiophene ring substituted with an amino group and another thiophene ring substituted with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with appropriate amines and alcohols. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions:

Properties

IUPAC Name

2-amino-1-thiophen-2-yl-1-thiophen-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c11-7-10(12,8-3-5-13-6-8)9-2-1-4-14-9/h1-6,12H,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGPBEKSXUWQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN)(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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